4-(3-Bromophenyl)thiazole-2-thiol

Vue d'ensemble

Description

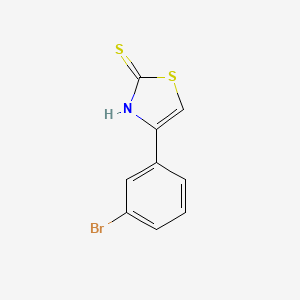

4-(3-Bromophenyl)thiazole-2-thiol is a chemical compound with the molecular formula C9H6BrNS2 and a molecular weight of 272.18 g/mol . This compound has garnered significant interest in the scientific community due to its potentially useful properties in various fields. It is a member of the thiazole family, which is known for its diverse biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)thiazole-2-thiol typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide, followed by cyclization . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

-

Reaction with amines : Substitution with primary or secondary amines yields arylaminothiazole derivatives .

-

Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids generates biaryl thiazole derivatives under palladium catalysis .

Table 1: Substitution Reactions of 4-(3-Bromophenyl)thiazole-2-thiol

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C, 12 h | 4-(3-Piperidinophenyl)thiazole-2-thiol | 72% | |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, reflux | 4-(3-Biphenyl)thiazole-2-thiol | 65% |

Thiol-Based Redox Reactions

The thiol (-SH) group participates in oxidation and reduction:

-

Oxidation : Forms disulfide bridges using H₂O₂ or I₂.

-

Reduction : Converts to thioethers with NaBH₄/LiAlH₄.

Table 2: Redox Transformations

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Oxidation | I₂, EtOH, RT | 4-(3-Bromophenyl)thiazole-2-disulfide | Polymer crosslinking | |

| Reduction | NaBH₄, THF, 0°C | 4-(3-Bromophenyl)thiazole-2-sulfide | Intermediate in drug synthesis |

S-Alkylation and Acylation

The thiolate anion reacts with alkyl halides or acyl chlorides:

-

Alkylation : 2-Bromoethanol in acetone with K₂CO₃ yields thioether-linked derivatives .

-

Acylation : Acetyl chloride forms thioesters, useful in peptide mimetics .

Coordination Chemistry

The thiol group acts as a ligand for transition metals:

-

Bismuth complexes : Forms [Bi(Ph)(4-BrMTD)₄] with BiPh₃, demonstrating antimicrobial potential .

-

Gold(I) complexes : Catalytically active in cyclopropanation reactions .

Key Insight : The electron-withdrawing bromine enhances thiolate nucleophilicity, favoring chelation with soft acids like Au⁺ or Bi³⁺ .

Cyclization and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

-

Triazolothiadiazoles : Reacts with hydrazines under acidic conditions to form fused heterocycles with antitumor activity .

-

Thiazolo[3,2-b] triazoles : Generated via Cu-catalyzed cycloaddition, showing Bcl-2 inhibitory effects .

Biological Activity Correlations

Reactivity directly impacts pharmacological properties:

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3-Bromophenyl)thiazole-2-thiol and its derivatives. For instance, a series of novel 4-aryl-1,3-thiazole derivatives linked to mitochondrial targeting moieties have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), MCF-7 (breast cancer), and HCT-15 (colon cancer) .

Case Study: Cytotoxicity Assessment

- Compound Tested : this compound

- Cell Lines : HeLa, PC-3, MCF-7, HCT-15

- Method : CCK-8 assay

- Results : Significant anti-proliferative activity was observed, particularly against HeLa cells, with IC50 values indicating moderate to good inhibitory effects .

Antimicrobial Properties

The compound also exhibits promising antimicrobial properties. Various thiazole derivatives, including this compound, have been synthesized and tested against a spectrum of bacterial strains. The presence of bromine in the phenyl ring has been shown to enhance antimicrobial activity .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

Synthesis of Novel Derivatives

The synthesis of this compound has led to the development of various derivatives with enhanced biological activities. For example, modifications involving the introduction of different substituents on the thiazole ring have yielded compounds with improved potency against cancer and microbial targets .

Synthesis Pathway

- Starting Material : 2-bromoacetophenone and thiourea.

- Reaction Conditions : Conducted under mild basic conditions.

- Final Product : this compound.

Mécanisme D'action

The mechanism of action of 4-(3-Bromophenyl)thiazole-2-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 4-(3-Bromophenyl)thiazole-2-thiol include:

- 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a bromophenyl group and a thiazole ring, which imparts distinct chemical and biological properties . This compound’s specific structure allows it to participate in a variety of chemical reactions and exhibit a broad spectrum of biological activities .

Activité Biologique

4-(3-Bromophenyl)thiazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a bromophenyl group and a thiol functional group. Its molecular structure can be represented as follows:

- Chemical Formula : CHBrNS

- CAS Number : 1159979-46-0

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, including:

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : It has shown promise in inhibiting the growth of certain bacteria and fungi.

In Vitro Studies

A study assessed the cytotoxicity of this compound against several human cancer cell lines using the CCK-8 assay. The results indicated that the compound exhibited notable inhibitory effects, with IC values indicating effective concentrations for reducing cell viability.

The compound's mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.

Case Study

In a comparative study involving multiple thiazole derivatives, this compound was found to be one of the most potent compounds against breast cancer cells (MCF-7), outperforming several other derivatives in terms of cytotoxicity .

In Vitro Studies

The antimicrobial efficacy of this compound was evaluated against various bacterial strains and fungi. The results demonstrated significant antibacterial activity comparable to standard antibiotics.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 14 | |

| Candida albicans | 12 |

The compound's ability to disrupt microbial cell membranes is believed to contribute to its antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The thiol group may form covalent bonds with cysteine residues in target proteins, inhibiting their function.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence suggests that it can interfere with cell cycle regulation, particularly at the G2/M phase .

Propriétés

IUPAC Name |

4-(3-bromophenyl)-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS2/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRDFBOYPWZKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.